2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-
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Overview
Description
2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone derivatives typically involves the reaction of isocyanates with epoxides. One common method employs bifunctional phase-transfer catalysts to facilitate the [3 + 2] coupling reaction, yielding 2-oxazolidinones in good to high yields (up to 92%) under conditions such as 100°C in the presence of PhCl as a solvent . Another approach involves the decarboxylative ring-opening of 2-oxazolidinones, which can be promoted by in situ generated chalcogenolate anions .
Industrial Production Methods
Industrial production of 2-oxazolidinone derivatives often relies on scalable synthetic routes that minimize the use of toxic reagents. Non-phosgene routes, such as the ring-opening of aziridines by CO2 and the one-pot reaction of primary amines with epoxides and CO2, are preferred due to their atom economy and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone derivatives undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups attached to the oxazolidinone ring.
Reduction: Reduction reactions can be used to alter the oxidation state of substituents.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-oxazolidinone derivatives can yield N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of oxazolidinone derivatives .
Biological Activity
The compound 2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)- is a member of the oxazolidinone family, which is known for its diverse biological activities, particularly in the realm of pharmaceuticals. This article delves into the biological activity of this specific oxazolidinone derivative, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C14H15N1O5, characterized by a five-membered ring containing nitrogen and oxygen atoms. The structure includes an acetyloxy group and a dimethoxybenzoyl moiety, which contribute to its biological properties.
Oxazolidinones primarily exert their effects by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes and thus halting bacterial growth. This mechanism is similar to that observed in other antibiotics like linezolid, which has been extensively studied for its efficacy against Gram-positive bacteria .
Antimicrobial Activity
Research indicates that oxazolidinones possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to other antibiotic classes. Its mechanism involves the inhibition of protein synthesis, making it a valuable candidate in treating infections caused by resistant pathogens .
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxazolidinones. For instance, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays demonstrated that certain oxazolidinone derivatives exhibit cytotoxic effects on these cancer cells while sparing non-tumorigenic cells. A notable finding was that some compounds induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels, leading to cell cycle arrest .
Research Findings and Case Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 | 17.66 | Apoptosis via caspase activation |
Study 2 | HeLa | 31.10 | G1 phase arrest; ROS production |
Study 3 | DU145 | Not specified | Induction of apoptosis through caspase-3 and -9 activation |
- Study 1 : This study evaluated the antiproliferative activity of various oxazolidinone derivatives on MCF-7 cells, revealing an IC50 value of 17.66 µM for one derivative, indicating strong anticancer potential.
- Study 2 : In HeLa cells, an IC50 value of 31.10 µM was recorded, with findings suggesting that treatment led to G1 phase cell cycle arrest and increased ROS levels.
- Study 3 : Research on DU145 prostate cancer cells showed that certain oxazolidinones could induce apoptosis through specific caspase pathways .
Properties
CAS No. |
50916-01-3 |
---|---|
Molecular Formula |
C14H15NO7 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(2-oxo-1,3-oxazolidine-3-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C14H15NO7/c1-8(16)22-12-10(19-2)6-9(7-11(12)20-3)13(17)15-4-5-21-14(15)18/h6-7H,4-5H2,1-3H3 |
InChI Key |
BJPQZSMGXULUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCOC2=O)OC |
Origin of Product |
United States |
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